molecular formula C14H28O3 B041485 3-Hydroxytetradecanoic acid CAS No. 1961-72-4

3-Hydroxytetradecanoic acid

Cat. No.: B041485
CAS No.: 1961-72-4
M. Wt: 244.37 g/mol
InChI Key: ATRNZOYKSNPPBF-UHFFFAOYSA-N
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Safety and Hazards

When handling 3-Hydroxytetradecanoic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 3-Hydroxytetradecanoic acid research could involve its roles in biological processes such as oxidative stress, inflammation, and insulin resistance . It could also be used in the synthesis of other bioactive compounds such as antibiotics and anticancer drugs .

Biochemical Analysis

Biochemical Properties

3-Hydroxytetradecanoic acid is involved in various biochemical reactions. It is a component of lipid A, a part of lipopolysaccharides in the outer membrane of Gram-negative bacteria . It is also used in endotoxin and lipid A research

Cellular Effects

It has been suggested that it plays a role in biological processes such as oxidative stress, inflammation, and insulin resistance

Molecular Mechanism

It is known to be involved in fatty acid biosynthesis

Temporal Effects in Laboratory Settings

It has been observed that the concentrations of 3-Hydroxy fatty acids in the supernatant follow bacterial growth . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

This compound is involved in fatty acid biosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxytetradecanoic acid can be synthesized through various methods. One common approach involves the enantioselective synthesis using porcine pancreas lipase to catalyze the hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . This method allows for the production of optically pure R and S enantiomers of this compound. The reaction conditions include a substrate/lipase weight ratio of 3:1 and an incubation time of 7 hours, resulting in a high enantiomeric excess of greater than 99% .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Certain bacteria, such as Malassezia furfur, can metabolize substrates to produce this compound . This biotechnological approach is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Produces 3-ketotetradecanoic acid or tetradecanedioic acid.

    Reduction: Produces 3-hydroxytetradecanol.

    Esterification: Produces esters like methyl 3-hydroxytetradecanoate.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

3-Hydroxytetradecanoic acid can be compared with other similar compounds, such as:

    3-Hydroxybutyric acid: A short-chain hydroxy fatty acid involved in ketone body metabolism.

    3-Hydroxyvaleric acid: A medium-chain hydroxy fatty acid used in the synthesis of biodegradable polymers.

    3-Hydroxyhexanoic acid: A medium-chain hydroxy fatty acid with applications in bioplastics production.

    3-Hydroxyoctanoic acid: A medium-chain hydroxy fatty acid used in the synthesis of fine chemicals.

Properties

IUPAC Name

3-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNZOYKSNPPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941380
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1961-72-4
Record name (±)-3-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1961-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxymyristic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMYRISTIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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